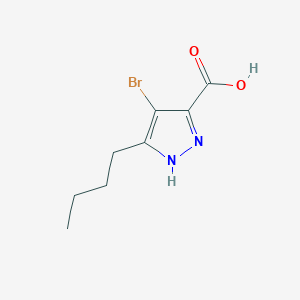

4-bromo-5-butyl-1H-pyrazole-3-carboxylic acid

Description

4-Bromo-5-butyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative with a bromine substituent at the 4-position and a butyl group at the 5-position. Pyrazole derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

4-bromo-5-butyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-2-3-4-5-6(9)7(8(12)13)11-10-5/h2-4H2,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQYEJMWZZYVGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=NN1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-butyl-1H-pyrazole-3-carboxylic acid typically involves the condensation of a suitable 1,3-diketone with hydrazine derivatives. One common method includes the reaction of 4-bromo-1,3-diketone with butylhydrazine under acidic conditions to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-butyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

Reduction: The bromine atom can be reduced to form dehalogenated products.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-5-butyl-1H-pyrazole-3-carboxylic acid has been studied for its potential as a pharmacological agent. Research indicates that derivatives of pyrazole compounds can act as antagonists for various receptors, including bradykinin B1 receptors, which are implicated in inflammatory diseases. This suggests that the compound could be developed into therapeutic agents for treating conditions such as arthritis and other inflammatory disorders .

Agrochemical Applications

The compound may also have applications in agriculture as a pesticide or herbicide. Pyrazole derivatives are known to exhibit insecticidal properties, making them candidates for the development of new agrochemicals that can effectively manage pest populations while minimizing environmental impact .

Coordination Chemistry

Due to its ability to form stable complexes with metal ions, this compound can be utilized in coordination chemistry. These complexes can be employed in various fields, including catalysis and materials science, where they may serve as precursors for new materials or catalysts .

Organic Synthesis

This compound can act as an intermediate in organic synthesis processes. Its functional groups allow for further derivatization, enabling the creation of more complex molecules that can be used in pharmaceuticals or other chemical products .

Table 2: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anti-inflammatory agents |

| Agrochemicals | Possible insecticides/herbicides |

| Coordination Chemistry | Formation of metal complexes |

| Organic Synthesis | Intermediate for synthesizing complex molecules |

Case Study 1: Anti-inflammatory Activity

A study focused on the synthesis of pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of bradykinin-induced inflammation in animal models. This research highlighted the compound's potential as a lead candidate for developing new anti-inflammatory drugs .

Case Study 2: Pesticidal Efficacy

Another investigation evaluated the insecticidal activity of various pyrazole derivatives against common agricultural pests. The results indicated that certain compounds showed promising efficacy, suggesting that this compound could be further explored as a bioactive agent in pest management strategies .

Mechanism of Action

The mechanism of action of 4-bromo-5-butyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Functionality

- 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (C7H9BrN2O2): This compound () features an ethyl group at the 3-position and a methyl group at the 1-position. The bromine at the 4-position is retained, suggesting similar electrophilic properties .

- This contrasts with the target compound’s single bromine substituent, which may simplify regioselective modifications .

- 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid (C5H5BrN2O2) : The methyl group at the 5-position () offers minimal steric bulk compared to the butyl group, likely improving solubility in polar solvents. This highlights how alkyl chain length modulates hydrophobicity .

Physical and Chemical Properties

*Theoretical values for the target compound are extrapolated from analogs.

Biological Activity

4-Bromo-5-butyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. This compound belongs to the pyrazole family, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.

The compound's structure features a bromine atom and a butyl group attached to the pyrazole ring, contributing to its unique physicochemical properties. The presence of the carboxylic acid group allows for various chemical transformations, making it a versatile building block in organic synthesis.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H11BrN2O2 |

| CAS Number | 957129-40-7 |

| Molecular Weight | 235.09 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and carboxylic acid group facilitate binding to these targets, leading to modulation of their activity. This mechanism is crucial for its applications in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines:

- MCF7 (Breast Cancer) : IC50 values reported around 3.79 µM.

- NCI-H460 (Lung Cancer) : IC50 values as low as 0.95 nM for certain derivatives.

These findings suggest that this compound may exhibit selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives have demonstrated inhibition of cyclooxygenase enzymes (COX), which are key players in inflammatory processes:

- COX-2 Inhibition : Selectivity index reported at values exceeding 344.56 compared to standard anti-inflammatory drugs like celecoxib .

This suggests that this compound may serve as a potent anti-inflammatory agent.

Case Studies

A review of recent literature reveals several case studies focusing on the synthesis and biological evaluation of pyrazole derivatives:

- Study on Antitumor Activity : A derivative showed significant inhibition against A549 lung cancer cells with an IC50 of 26 µM, indicating potential for further development .

- Enzyme Inhibition Study : Another study reported that certain pyrazole derivatives inhibited Aurora-A kinase with IC50 values around 0.067 µM, showcasing their potential as targeted cancer therapies .

Q & A

Q. What synthetic strategies are commonly employed to prepare 4-bromo-5-butyl-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves multi-step protocols:

- Cyclization : Formation of the pyrazole core via condensation of hydrazines with β-keto esters or diketones. For example, monomethylhydrazine reacts with ethyl acetoacetate to generate pyrazole intermediates, as demonstrated in multi-step syntheses of related pyrazole derivatives .

- Functionalization : Bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions. The butyl group is introduced via alkylation or substitution reactions.

- Carboxylation : Oxidation of a methyl or hydroxymethyl group to the carboxylic acid moiety, often employing KMnO₄ or CrO₃ under acidic conditions.

Purification methods include column chromatography (silica gel) and recrystallization from polar solvents like ethanol or DMF/water mixtures .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

Q. How can researchers optimize reaction yields during the introduction of the butyl group?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance alkylation efficiency.

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate alkyl halide reactions.

- Temperature Control : Maintain temperatures between 60–80°C to balance reactivity and side-product formation. Evidence from analogous pyrazole syntheses suggests yields >75% are achievable under optimized conditions .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be utilized to modify the bromo substituent in this compound?

The 4-bromo group serves as a reactive site for palladium-catalyzed coupling with boronic acids. Key considerations include:

- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₃PO₄) in degassed DMF/water mixtures.

- Substrate Scope : Aryl or heteroaryl boronic acids can replace bromine, enabling access to diverse analogs for structure-activity relationship (SAR) studies.

- Reaction Monitoring : Track progress via TLC or HPLC to minimize over-coupling byproducts. Yields >80% have been reported for similar pyrazole derivatives .

Q. How can contradictions in spectroscopic data (e.g., ambiguous NMR assignments) be resolved?

- 2D NMR Techniques : Use HSQC and HMBC to correlate proton and carbon signals, resolving overlapping peaks from the butyl chain and pyrazole ring.

- X-ray Diffraction : Definitive structural confirmation, as demonstrated for 4-bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What computational methods predict the reactivity of the carboxylic acid group in further derivatization?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the carboxylic acid’s O–H bond exhibits high electrophilicity, making it prone to esterification or amidation.

- pKa Prediction : Tools like MarvinSketch or SPARC estimate the carboxylic acid’s acidity (predicted pKa ~2.5–3.5), guiding reaction conditions for salt formation or coupling reactions .

Q. How does steric hindrance from the butyl group influence regioselectivity in electrophilic substitution reactions?

The bulky butyl group at the 5-position directs electrophiles (e.g., nitration, sulfonation) to the less hindered 4-position. Computational modeling (e.g., molecular electrostatic potential maps) can visualize electron density distribution, corroborating experimental outcomes. Studies on analogous compounds show >90% regioselectivity for 4-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.